molecular formula C22H24N4 B101386 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- CAS No. 16739-54-1

5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-

Cat. No. B101386
CAS RN: 16739-54-1
M. Wt: 344.5 g/mol
InChI Key: MHYZCCLMSWFKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.

Biochemical And Physiological Effects

The compound has been shown to induce apoptosis in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Additionally, it has been found to reduce the production of reactive oxygen species, which are known to play a role in the development of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- in lab experiments is its potent anticancer activity. It can be used to study the mechanism of action of DNA topoisomerase II inhibitors and their effects on cancer cells. However, one limitation is that the compound is relatively unstable and requires careful handling.

Future Directions

There are several future directions for research on 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-. One area of interest is the development of analogs with improved stability and potency. Another direction is the investigation of the compound's potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, the compound's effects on normal cells need to be studied to determine its potential as a therapeutic agent.
In conclusion, 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound with potential applications in various fields, including cancer research and anti-inflammatory therapy. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it exhibits potent anticancer activity against a variety of cancer cell lines. While it has some limitations, the compound's potential as a therapeutic agent warrants further research.

Synthesis Methods

The synthesis of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the reaction of 2,6-diaminopyridine with cyclohexanone in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also shows promise as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

16739-54-1

Product Name

5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene

InChI

InChI=1S/C22H24N4/c1-25-13-11-21-15-7-3-6-10-18(15)24-20-22(21,12-14-26(20)2)16-8-4-5-9-17(16)23-19(21)25/h3-10,19,23H,11-14H2,1-2H3

InChI Key

MHYZCCLMSWFKEN-UHFFFAOYSA-N

SMILES

CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C

Canonical SMILES

CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C

Origin of Product

United States

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